N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A pyrrolo[3,2-d]pyrimidine heterocyclic core with a 4-oxo group.
- Substituents at position 3 (4-methoxyphenyl), position 7 (phenyl), and position 2 (sulfanyl acetamide linked to a 2,5-dimethylphenyl group).
The 4-methoxyphenyl group may enhance lipid solubility and membrane permeability, while the sulfanyl acetamide moiety could facilitate hydrogen bonding with target proteins .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-18-9-10-19(2)24(15-18)31-25(34)17-37-29-32-26-23(20-7-5-4-6-8-20)16-30-27(26)28(35)33(29)21-11-13-22(36-3)14-12-21/h4-16,30H,17H2,1-3H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNOFYSXGMOQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,2-d]pyrimidine structure, followed by the introduction of the sulfanyl group and subsequent acetamide formation. Common reagents used in these reactions include various halogenated compounds, amines, and thiols under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, amines, and thiols under various conditions such as reflux, microwave irradiation, or photochemical activation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The pyrrolo[3,2-d]pyrimidine core differentiates the target compound from analogs with alternative fused-ring systems:
Key Insight: The pyrrolo-pyrimidine core offers a balance of planarity and hydrogen-bonding capacity, while thieno- or triazolo-pyrimidine analogs may exhibit improved stability or altered target selectivity .
Substituent Analysis
Substituents significantly influence pharmacological and physicochemical properties:
Table 1 : Substituent-driven properties.
Biological Activity
N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features contribute to its biological activity, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The compound has a molecular formula of C27H27N3O3S and a molecular weight of approximately 453.6 g/mol. The structure incorporates several functional groups that may influence its biological interactions:
- Dimethylphenyl group : Enhances lipophilicity.
- Methoxyphenyl substituent : May contribute to receptor binding affinity.
- Pyrrolo[3,2-d]pyrimidine core : Known for diverse biological activities.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activity of this compound requires further empirical studies to establish its pharmacological profile.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(3-methoxyphenyl)-2-{(3-(4-chlorophenyl)-5-methylthiazol-2-yl)sulfanyl}acetamide | Similar thiazole structure | Antimicrobial |
| 5-Methylthieno[3,2-d]pyrimidine derivatives | Thienopyrimidine core | Anticancer |
| 6-Methoxythieno[3,2-d]pyrimidines | Methoxy substitution | Anti-inflammatory |
The mechanism by which this compound exerts its effects is not fully elucidated but may involve:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit myeloperoxidase (MPO), which plays a role in inflammatory processes.
- Receptor interactions : The methoxy and dimethyl groups may enhance binding to specific receptors involved in cancer proliferation pathways.
- Cell cycle modulation : Some pyrrolo[3,2-d]pyrimidine derivatives have demonstrated the ability to induce apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds for their anticancer properties. For instance:
- Anticancer Screening : A study screened a library of compounds against multicellular spheroids to identify novel anticancer agents. The results indicated that certain pyrrolo derivatives exhibited significant cytotoxicity against various cancer cell lines .
- Inflammation Models : Research on related thiazole compounds revealed their potential as anti-inflammatory agents in animal models . This suggests that this compound could similarly modulate inflammatory responses.
Q & A
Q. What is the standard synthetic route for preparing this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step heterocyclic chemistry, starting with the formation of the pyrrolo[3,2-d]pyrimidinone core. A common approach includes:
- Step 1 : Condensation of substituted phenylacetamide derivatives with thiourea analogs to introduce the sulfanyl group.
- Step 2 : Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction).
- Step 3 : Final acetylation or amidation to append the 2,5-dimethylphenyl moiety. Intermediate characterization should use HPLC-MS for purity assessment and NMR (1H/13C) to confirm regioselectivity. X-ray crystallography (e.g., ) can resolve ambiguities in stereochemistry .
Q. How can researchers validate the compound’s structural integrity using spectroscopic and crystallographic methods?
- NMR : Compare experimental 1H/13C spectra with computational predictions (e.g., density functional theory, DFT) for the expected substituent environments.
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS).
- X-ray Diffraction : Single-crystal analysis (as in ) provides definitive bond lengths/angles and packing interactions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 18.220 Å, β = 108.76°) are typical for acetamide derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between predicted and observed NMR peaks (e.g., unexpected splitting or shifts) may arise from dynamic effects (e.g., rotational barriers in sulfanyl groups) or crystal packing. Mitigation strategies include:
Q. How can heuristic algorithms optimize reaction conditions for improved yield or regioselectivity?
Bayesian optimization or design of experiments (DoE) can systematically explore parameter space (e.g., temperature, catalyst loading). For example:
- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., solvent polarity for nucleophilic substitution).
- Response Surface Modeling : Predict optimal conditions for key steps (e.g., ’s use of flow chemistry for oxidation reactions).
- Case Study : A 15% yield improvement was achieved for analogous pyrrolo-pyrimidines by optimizing residence time and temperature in flow reactors .
Q. What computational methods predict the compound’s physicochemical properties and binding interactions?
- LogP/Solubility : Use tools like ACD/Labs or PubChem’s computed properties (e.g., ).
- Docking Studies : Molecular dynamics (MD) simulations can model interactions with biological targets (e.g., kinase domains).
- ADMET Profiling : Predict metabolic stability using CYP450 binding models. For example, the methoxyphenyl group may influence cytochrome inhibition .
Data Analysis and Methodological Challenges
Q. How should researchers address low reproducibility in crystallographic data?
- Disorder Handling : Refine split positions for disordered atoms (e.g., ’s R factor = 0.054 after disorder correction).
- Data Quality : Ensure high-resolution datasets (e.g., I/σ(I) > 2.0) and validate with Rint < 5%.
- Software Tools : Use SHELXL for refinement and PLATON for validation (e.g., ) .
Q. What statistical approaches validate purity and stability in long-term storage?
- Accelerated Stability Studies : Use Arrhenius modeling to predict degradation under varying temperatures/humidity.
- HPLC-UV/PDA : Monitor impurity profiles over time. A ≥95% purity threshold is common (e.g., ).
- Kinetic Analysis : Fit degradation data to zero/first-order models to estimate shelf life .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
